molecular formula C10H12ClNO3S B2408183 Methyl 3-[(2-chloroacetyl)amino]-3-thiophen-2-ylpropanoate CAS No. 1153928-34-7

Methyl 3-[(2-chloroacetyl)amino]-3-thiophen-2-ylpropanoate

Cat. No.: B2408183
CAS No.: 1153928-34-7
M. Wt: 261.72
InChI Key: XFMVVOSWKDAEAE-UHFFFAOYSA-N
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Description

Methyl 3-[(2-chloroacetyl)amino]-3-thiophen-2-ylpropanoate is a useful research compound. Its molecular formula is C10H12ClNO3S and its molecular weight is 261.72. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Thiophene Derivatives

  • Methyl 3-aminothiophene-2-carboxylate, closely related to the compound , has been used in the synthesis of various thiophene derivatives. These compounds are synthesized through base-induced condensation reactions and have potential applications in various fields, including pharmaceuticals and agrochemicals (Huddleston & Barker, 1979).

Heterocyclic Synthesis with Anti-tumor Activities

  • The reaction of related compounds with cyanoacetylhydrazine has led to the creation of new thiophene, pyran, thiazole, and fused heterocyclic derivatives. Some of these synthesized compounds exhibited significant antitumor activities against various human tumor cell lines (Mohareb, El-Sayed & Abdelaziz, 2012).

Synthesis of Triazines

  • Methyl 3-aminothiophene-2-carboxylate has been used to synthesize methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates. These compounds are obtained through nucleophilic substitution reactions and may have potential applications in pharmaceuticals and agrochemicals (Krinochkin et al., 2021).

Antiproliferative Activity and HDAC Inhibition

  • Compounds based on the structure of methyl 3-aminothiophene-2-carboxylate have been synthesized and tested for their antiproliferative activity. These compounds were also evaluated as potential inhibitors of histone deacetylase (HDAC), a target for cancer treatment (El-Rayes et al., 2019).

Allosteric Enhancer Activity at A1 Adenosine Receptor

  • Derivatives of methyl 3-aminothiophene-2-carboxylate have been studied as allosteric enhancers of the A1 adenosine receptor. These compounds are potentially useful in the development of new pharmaceuticals (Romagnoli et al., 2012).

Properties

IUPAC Name

methyl 3-[(2-chloroacetyl)amino]-3-thiophen-2-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S/c1-15-10(14)5-7(12-9(13)6-11)8-3-2-4-16-8/h2-4,7H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMVVOSWKDAEAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CS1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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